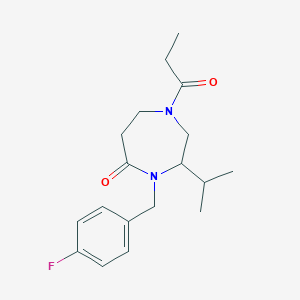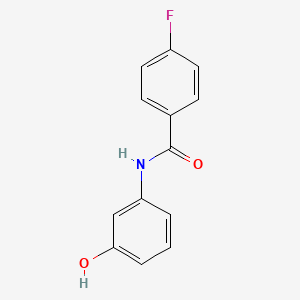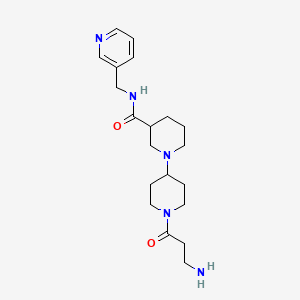![molecular formula C20H25N5O B5360322 5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)
5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole, commonly known as "MeOP-DT" is a novel psychoactive substance that belongs to the indazole family. It is a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the hallucinogenic effects of many psychedelic drugs. MeOP-DT is a relatively new compound that has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications.
作用机制
MeOP-DT is a potent agonist of the serotonin receptor 5-HT2A. It binds to this receptor and activates it, leading to the hallucinogenic effects that are characteristic of many psychedelic drugs. MeOP-DT also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7.
Biochemical and Physiological Effects:
MeOP-DT has been shown to have a number of biochemical and physiological effects. It increases the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It also increases the levels of several cytokines, including interleukin-6 and tumor necrosis factor-alpha. These effects may contribute to the anti-inflammatory and neuroprotective properties of MeOP-DT.
实验室实验的优点和局限性
MeOP-DT has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it useful for studying the effects of this receptor. Additionally, it has a unique chemical structure that may allow for the development of new therapeutic agents. However, the synthesis of MeOP-DT is complex and requires specialized equipment and expertise. Additionally, the effects of MeOP-DT on humans are not well understood, making it difficult to extrapolate findings from animal studies.
未来方向
There are several future directions for research on MeOP-DT. One area of interest is the development of new therapeutic agents based on the chemical structure of MeOP-DT. Additionally, further studies are needed to understand the effects of MeOP-DT on humans, including its potential therapeutic applications. Finally, research is needed to determine the long-term effects of MeOP-DT use and its potential for abuse.
合成方法
The synthesis of MeOP-DT involves several steps, including the reaction of 2-methyl-4-pyridinylmagnesium bromide with 1,4-dibromobutane to form 4-(2-methyl-4-pyridinyl)-1,4-dibromobutane. This compound is then reacted with 5-methoxyindole in the presence of a palladium catalyst to form MeOP-DT. The synthesis of MeOP-DT is a complex process that requires specialized equipment and expertise.
科学研究应用
MeOP-DT has gained attention among researchers due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, MeOP-DT has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
5-methoxy-3-[[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl]-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-12-16(6-7-21-15)25-9-3-8-24(10-11-25)14-20-18-13-17(26-2)4-5-19(18)22-23-20/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSPIRKEXMCEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=C4C=C(C=CC4=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-dimethyl-11-(2-phenylvinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5360248.png)

![3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5360264.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5360293.png)
![1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione](/img/structure/B5360303.png)
![7-(3,5-difluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B5360311.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)


![N-{1-[2-(4-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5360339.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)

![N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5360363.png)